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Compound of Interest

Compound Name: 4-Ethoxyaniline hydrochloride

Cat. No.: B146068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
ethoxyaniline hydrochloride. Due to the limited availability of published experimental spectra

for the hydrochloride salt, this document presents data for the free base, 4-ethoxyaniline, and

provides a scientific basis for the expected spectral changes upon protonation. Detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data are also included.

Molecular Structure and Properties
4-Ethoxyaniline hydrochloride is the salt form of the aromatic amine 4-ethoxyaniline. The

protonation of the amino group significantly influences its physical and chemical properties,

which in turn are reflected in its spectroscopic signatures.

Chemical Structure:

Molecular Formula: C₈H₁₂ClNO[1]

Molecular Weight: 173.64 g/mol [1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While

experimental NMR data for 4-ethoxyaniline hydrochloride is not readily available in public

databases, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts.

These are based on the known data for 4-ethoxyaniline and the predictable effects of

protonating the amino group. Protonation of the amino group to form the anilinium ion causes a

deshielding effect, leading to a downfield shift of the signals for the aromatic protons and

carbons, particularly those ortho and para to the -NH₃⁺ group.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Ethoxyaniline Hydrochloride

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2, H-6 (aromatic) 7.0 - 7.3 Doublet ~8-9

H-3, H-5 (aromatic) 6.8 - 7.0 Doublet ~8-9

-NH₃⁺ 7.5 - 8.5 Broad Singlet -

-OCH₂- 4.0 - 4.2 Quartet ~7

-CH₃ 1.3 - 1.5 Triplet ~7

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Ethoxyaniline Hydrochloride

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-NH₃⁺) 135 - 140

C-4 (C-O) 155 - 160

C-2, C-6 120 - 125

C-3, C-5 115 - 120

-OCH₂- 63 - 65

-CH₃ 14 - 16

Infrared (IR) Spectroscopy
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The IR spectrum of 4-ethoxyaniline hydrochloride is expected to show characteristic

absorption bands corresponding to the vibrations of its functional groups. The most notable

features will be those associated with the anilinium ion (-NH₃⁺) and the ethoxy group. The

National Institute of Standards and Technology (NIST) WebBook indicates the availability of an

IR spectrum for 4-ethoxyaniline hydrochloride, though a digitized version is not provided.[1]

[2]

Table 3: Characteristic IR Absorption Bands for 4-Ethoxyaniline Hydrochloride

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

-NH₃⁺ N-H Stretching 2800 - 3200 (broad)

-NH₃⁺ N-H Bending (asymmetric) 1600 - 1630

-NH₃⁺ N-H Bending (symmetric) 1500 - 1550

Aromatic C-H Stretching 3000 - 3100

Aromatic C=C Stretching 1450 - 1600

C-O-C (ether) Asymmetric Stretching 1220 - 1260

C-O-C (ether) Symmetric Stretching 1020 - 1075

Aliphatic C-H Stretching 2850 - 2980

Mass Spectrometry (MS)
Mass spectrometry of 4-ethoxyaniline hydrochloride, typically using a soft ionization

technique like Electrospray Ionization (ESI), would be expected to show the molecular ion of

the free base, 4-ethoxyaniline. This is because the hydrochloride salt will readily dissociate in

the solution phase prior to ionization. The NIST WebBook provides the electron ionization mass

spectrum for the free base, Benzenamine, 4-ethoxy-.

Table 4: Expected Mass Spectrometry Data for 4-Ethoxyaniline Hydrochloride (as free base)
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m/z Relative Intensity (%) Assignment

137 100
[M]⁺ (Molecular ion of 4-

ethoxyaniline)

109 ~70 [M - C₂H₄]⁺

81 ~20 [M - C₂H₄ - CO]⁺

65 ~10 [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 4-ethoxyaniline
hydrochloride.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials and Instrumentation:

4-Ethoxyaniline hydrochloride sample

Deuterated solvent (e.g., DMSO-d₆, D₂O)

NMR tubes

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of 4-ethoxyaniline hydrochloride and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the

salt and the presence of exchangeable protons.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra.

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).

Integrate the ¹H NMR signals and pick the peaks for both spectra.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Materials and Instrumentation:

4-Ethoxyaniline hydrochloride sample

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

FTIR spectrometer with a DTGS or MCT detector

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly dry the KBr powder to remove any moisture.

Weigh approximately 1-2 mg of the 4-ethoxyaniline hydrochloride sample and 100-200

mg of dry KBr.

Grind the sample and KBr together in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the powder to the die of a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.

Identify and label the major absorption bands.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Materials and Instrumentation:

4-Ethoxyaniline hydrochloride sample

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

Mass spectrometer with an Electrospray Ionization (ESI) source

Procedure:

Sample Preparation:

Prepare a stock solution of 4-ethoxyaniline hydrochloride in a suitable solvent (e.g.,

methanol/water) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to optimal values for the analyte. It is recommended to operate in

positive ion mode.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b146068?utm_src=pdf-body
https://www.benchchem.com/product/b146068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Introduce the sample solution into the mass spectrometer via direct infusion or through an

LC system.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Processing:

Identify the molecular ion peak and any significant fragment ions.

Compare the observed mass with the calculated exact mass of the expected ions.

Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic techniques

described.
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Caption: NMR Spectroscopy Experimental Workflow.
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Caption: IR Spectroscopy Experimental Workflow.
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Caption: Mass Spectrometry Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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